4-Azide-TFP-Amide-PEG4-acid
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Overview
Description
4-Azide-TFP-Amide-PEG4-acid is a versatile compound that contains an aryl azide and a carboxylic acid with a polyethylene glycol (PEG) spacer. The PEG spacer increases aqueous solubility and decreases steric hindrance during ligation. The aryl azide can be photo-activated with UV light (250 to 350 nm) for conjugation with biomolecules . This compound is widely used in research for its ability to form stable amide bonds and its applications in bioconjugation and click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azide-TFP-Amide-PEG4-acid involves several steps:
Formation of the PEG Spacer: The PEG spacer is synthesized by polymerizing ethylene glycol units.
Introduction of the Aryl Azide: The aryl azide is introduced through a reaction with an azide-containing reagent.
Formation of the Carboxylic Acid: The carboxylic acid group is introduced by reacting the PEG spacer with a carboxyl-containing reagent.
Formation of the Amide Bond: The carboxylic acid is reacted with an amine in the presence of an activator to form an amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene glycol units to form the PEG spacer.
Batch Reactions: Batch reactions to introduce the aryl azide and carboxylic acid groups.
Purification: Purification steps to ensure high purity (≥98%) of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Azide-TFP-Amide-PEG4-acid undergoes several types of reactions:
Photo-activation: The aryl azide can be photo-activated with UV light (250 to 350 nm) for conjugation with biomolecules.
Amide Bond Formation: The carboxylic acid can react with amines in the presence of an activator to form an amide bond.
Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Common Reagents and Conditions
UV Light: Used for photo-activation of the aryl azide.
Amines and Activators: Used for forming amide bonds.
Copper Catalysts: Used in click chemistry reactions.
Major Products Formed
Bioconjugates: Formed through photo-activation and conjugation with biomolecules.
Amide Bonds: Formed through reactions with amines.
Triazoles: Formed through click chemistry reactions.
Scientific Research Applications
4-Azide-TFP-Amide-PEG4-acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Azide-TFP-Amide-PEG4-acid involves:
Photo-activation: The aryl azide is activated by UV light, forming a reactive nitrene intermediate that can conjugate with biomolecules.
Amide Bond Formation: The carboxylic acid reacts with amines to form stable amide bonds.
Click Chemistry: The azide group reacts with alkynes in the presence of copper catalysts to form stable triazole linkages.
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-acid: Contains an azide group with a terminal carboxylic acid.
Azido-dPEG 4-TFP ester: Used for conjugating proteins or antibodies using click chemistry.
Uniqueness
4-Azide-TFP-Amide-PEG4-acid is unique due to its combination of an aryl azide, a PEG spacer, and a carboxylic acid. This combination provides increased aqueous solubility, decreased steric hindrance, and versatile reactivity for bioconjugation and click chemistry .
Properties
Molecular Formula |
C18H22F4N4O7 |
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Molecular Weight |
482.4 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C18H22F4N4O7/c19-13-12(14(20)16(22)17(15(13)21)25-26-23)18(29)24-2-4-31-6-8-33-10-9-32-7-5-30-3-1-11(27)28/h1-10H2,(H,24,29)(H,27,28) |
InChI Key |
ODEVEJOIYIKPDF-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)O |
Origin of Product |
United States |
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